molecular formula C12H21BN2O2 B2424686 3-Isopropylpyrazole-4-boronic acid pinacol ester CAS No. 1983152-92-6

3-Isopropylpyrazole-4-boronic acid pinacol ester

Cat. No.: B2424686
CAS No.: 1983152-92-6
M. Wt: 236.12
InChI Key: CCSAOVXHBKZRHL-UHFFFAOYSA-N
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Description

3-Isopropylpyrazole-4-boronic acid pinacol ester is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various organic synthesis reactions. The compound’s structure includes an isopropyl group and a tetramethyl-dioxaborolane moiety, making it a versatile intermediate in the synthesis of more complex molecules.

Scientific Research Applications

3-Isopropylpyrazole-4-boronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylpyrazole-4-boronic acid pinacol ester typically involves the reaction of a pyrazole derivative with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyrazole derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylpyrazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropylpyrazole-4-boronic acid pinacol ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both the isopropyl group and the boronate ester group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O2/c1-8(2)10-9(7-14-15-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSAOVXHBKZRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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